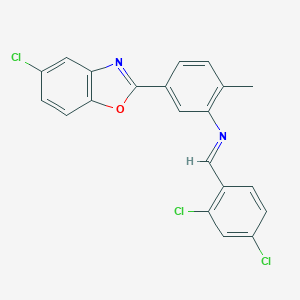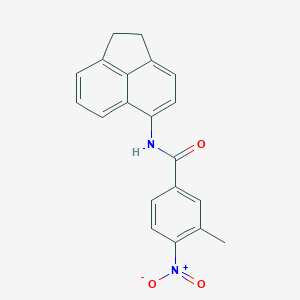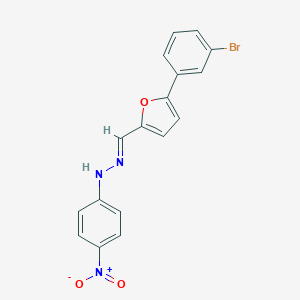![molecular formula C26H18N4O8S B400566 4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B400566.png)
4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[de]isoquinoline core with nitro and sulfonamide functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[de]isoquinoline core, followed by the introduction of nitro groups through nitration reactions. The final step involves the sulfonation of the aromatic ring and the coupling with the dimethylphenylamine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while oxidation could produce nitroso compounds.
科学的研究の応用
4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The sulfonamide group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid
- 1,3-Dioxo-1H,3H-benzo[de]isochromene-6-sulfonic acid
Uniqueness
4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide is unique due to its combination of nitro and sulfonamide functional groups on a benzo[de]isoquinoline core. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific research applications that similar compounds may not fulfill.
特性
分子式 |
C26H18N4O8S |
|---|---|
分子量 |
546.5g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-4-(6,7-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C26H18N4O8S/c1-14-3-4-16(13-15(14)2)27-39(37,38)18-7-5-17(6-8-18)28-25(31)19-9-11-21(29(33)34)24-22(30(35)36)12-10-20(23(19)24)26(28)32/h3-13,27H,1-2H3 |
InChIキー |
ZLHXBNYEJPOLQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=CC=C(C5=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C3=O)C |
正規SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=CC=C(C5=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B400483.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B400488.png)
![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B400490.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide](/img/structure/B400491.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B400495.png)
![Benzaldehyde {4-[(4-methylphenyl)amino]-6-[4-(phenylmethyl)piperidin-1-yl]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B400498.png)

![4-Bromo-2-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B400501.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400506.png)
![2-Fluorobenzaldehyde [4-(4-benzylpiperidin-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400507.png)

![4-Methoxybenzaldehyde [4-(3-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400509.png)
